1-(2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
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Properties
IUPAC Name |
1-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2S/c22-21(23,24)14-7-2-4-9-16(14)26-20(29)25-15-8-3-1-6-13(15)12-18-27-19(28-30-18)17-10-5-11-31-17/h1-11H,12H2,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFQMNKPZQAFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that exhibits significant biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a urea linkage and a 1,2,4-oxadiazole ring, which is known for its diverse pharmacological properties. The presence of thiophene and trifluoromethyl groups enhances its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results against various cancer cell lines:
- Cell Lines Tested :
- HepG-2 (liver cancer)
- A-549 (lung cancer)
- MCF-7 (breast cancer)
Research indicates that derivatives containing the oxadiazole ring can induce apoptosis and cell cycle arrest in these cell lines. For instance, compounds similar to the one discussed have demonstrated IC50 values indicating effective cytotoxicity:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 1 | HepG-2 | 4.37 ± 0.7 |
| 2 | A-549 | 8.03 ± 0.5 |
| 3 | MCF-7 | <10.0 |
These results suggest that modifications to the oxadiazole structure can enhance anticancer potency significantly .
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of DNA synthesis : Targeting key enzymes involved in DNA replication.
- Induction of Apoptosis : Activation of apoptotic pathways through increased expression of pro-apoptotic proteins like p53 and caspase activation .
- Disruption of Tubulin Polymerization : Affecting microtubule dynamics which is crucial for cell division .
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate to strong |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Studies have shown that oxadiazole derivatives possess antibacterial and antifungal properties, making them suitable candidates for further development as antimicrobial agents .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
Chemical Reactions Analysis
Reactivity of the Urea Moiety
The urea group (–NH–CO–NH–) is susceptible to hydrolysis and nucleophilic substitution under specific conditions:
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Acidic Hydrolysis : Cleavage of the urea linkage generates aniline derivatives and carbamic acid intermediates, which further decarboxylate. For example, under HCl/EtOH reflux, the urea group may yield 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline and 2-(trifluoromethyl)phenyl isocyanate .
-
Basic Hydrolysis : In NaOH/H₂O, urea decomposes to ammonia and corresponding phenyl derivatives .
Table 1: Hydrolysis Reactions of the Urea Group
1,2,4-Oxadiazole Ring Reactions
The 1,2,4-oxadiazole ring participates in cycloadditions, ring-opening, and electrophilic substitutions:
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Nucleophilic Attack : The oxadiazole’s N–O bond is reactive toward nucleophiles. For instance, treatment with hydroxylamine leads to ring opening and formation of amidoxime derivatives .
-
Electrophilic Substitution : The electron-deficient oxadiazole ring undergoes substitution at the 5-position. Halogenation (e.g., Cl₂/FeCl₃) introduces halogens, enhancing bioactivity .
Table 2: Reactivity of the 1,2,4-Oxadiazole Ring
Thiophene Ring Reactivity
The thiophene moiety undergoes electrophilic substitution (e.g., sulfonation, nitration) and cross-coupling reactions:
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Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the 5-position of thiophene, modifying electronic properties .
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines for further functionalization .
Trifluoromethylphenyl Group Stability
The –CF₃ group is highly stable under acidic/basic conditions but participates in:
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Radical Reactions : Under UV light, the C–F bond undergoes homolytic cleavage, forming aryl radicals for coupling .
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Nucleophilic Aromatic Substitution : Electron-withdrawing –CF₃ activates the phenyl ring for substitution with strong nucleophiles (e.g., –OH, –NH₂) .
Cross-Reactivity Between Functional Groups
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Oxadiazole-Urea Interaction : The electron-withdrawing oxadiazole enhances urea’s acidity, facilitating deprotonation (pKa ~8.5) and metal coordination .
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Thiophene-Oxadiazole Conjugation : π-Conjugation between thiophene and oxadiazole stabilizes transition states in cycloadditions .
Biological Activity and Reaction Byproducts
The compound’s metabolites (e.g., hydrolyzed urea products) retain bioactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
